molecular formula C10H13F2N3O B2901481 2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine CAS No. 1160246-47-8

2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine

Cat. No.: B2901481
CAS No.: 1160246-47-8
M. Wt: 229.231
InChI Key: GESCXUIMWRAIBZ-UHFFFAOYSA-N
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Description

2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine is a chemical compound with the molecular formula C10H13F2N3O and a molecular weight of 229.231. It is primarily used in research and development settings .

Chemical Reactions Analysis

2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like sodium hydroxide.

Scientific Research Applications

2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine can be compared with other similar compounds, such as:

    2-(4-Cyclopropyl-6-methylpyrimidin-2-yloxy)ethylamine: This compound has a similar structure but lacks the difluoromethyl group.

    2-(4-Cyclopropyl-6-chloromethylpyrimidin-2-yloxy)ethylamine: This compound has a similar structure but contains a chloromethyl group instead of a difluoromethyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]oxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O/c11-9(12)8-5-7(6-1-2-6)14-10(15-8)16-4-3-13/h5-6,9H,1-4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESCXUIMWRAIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)OCCN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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